Pantethein

Catalog No.
S541885
CAS No.
496-65-1
M.F
C11H22N2O4S
M. Wt
278.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantethein

CAS Number

496-65-1

Product Name

Pantethein

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

InChI

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)

InChI Key

ZNXZGRMVNNHPCA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(R)-Pantetheine; R Pantetheine; (R) Pantetheine; (R)Pantetheine; R-Pantetheine; (D)-(+)-Pantetheine; N-(Pantothenyl)-ß-aminoethanethiol; LBF (Lactobacillus bulgaricus factor);

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCS)O

The exact mass of the compound Pantetheine is 278.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of pantetheines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pantethein (also known as pantetheine) is the cysteamine amide analog of pantothenic acid and a critical low-molecular-weight intermediate in the biosynthesis of Coenzyme A (CoA) [1]. Featuring a highly reactive terminal sulfhydryl (-SH) group, it serves as the fundamental acyl-carrier moiety in cellular metabolism, non-ribosomal peptide synthesis, and polyketide synthesis [2]. In biochemical procurement, pantethein is primarily sourced as a cell-permeable, kinase-independent CoA precursor and a direct thioesterification substrate, offering distinct advantages over canonical vitamins and downstream cofactors in both cell-based assays and cell-free synthetic systems[1].

Substituting pantethein with its upstream precursor, pantothenic acid (Vitamin B5), fails in systems with compromised pantothenate kinase (PanK) activity, as pantothenic acid cannot bypass this rate-limiting regulatory bottleneck[1]. Conversely, while the disulfide dimer pantethine is often used for in vivo supplementation, it lacks an available free thiol and requires enzymatic or chemical reduction before it can participate in thioesterification or direct phosphorylation in cell-free assays [2]. Finally, attempting to substitute pantethein with intact Coenzyme A is often cost-prohibitive and technically flawed for cell-based models, as CoA is a large, heavily phosphorylated molecule with poor transmembrane permeability, whereas pantethein readily enters cells to drive intracellular CoA salvage pathways [2].

Bypassing the PanK Regulatory Bottleneck in CoA Biosynthesis

In cellular models where the canonical CoA biosynthesis pathway is impaired, pantothenic acid fails to elevate intracellular CoA because it strictly requires phosphorylation by PanK[1]. Pantethein bypasses this rate-limiting step, entering the salvage pathway directly to be phosphorylated into 4'-phosphopantetheine [2]. This allows pantethein to quantitatively restore CoA levels in PanK-deficient models where equimolar pantothenic acid shows negligible rescue activity[1].

Evidence DimensionIntracellular CoA restoration in PanK-deficient models
Target Compound DataPantethein (Restores CoA levels via downstream salvage pathway)
Comparator Or BaselinePantothenic Acid (Fails to restore CoA due to PanK bottleneck)
Quantified DifferenceComplete bypass of the PanK regulatory step
ConditionsPanK-deficient cellular assays / metabolic disease models

For researchers studying neurodegeneration or metabolic disorders linked to PanK mutations, pantethein is the mandatory precursor choice over standard Vitamin B5.

Immediate Free Sulfhydryl Availability for Direct Thioesterification

Pantethein provides an immediate, reactive free thiol (-SH) required for acyl carrier functions and thioester bond formation [1]. Its common commercial substitute, pantethine (the disulfide dimer), is chemically inert for direct thioesterification without a prior reduction step[2]. In cell-free synthetic biology assays or biomimetic prebiotic syntheses, pantethein directly participates in acyl transfer at mild conditions (e.g., 40°C), whereas pantethine requires the addition of reducing agents like DTT or TCEP, which can interfere with redox-sensitive assay components[1].

Evidence DimensionRequirement for exogenous reducing agents
Target Compound DataPantethein (Requires 0 equivalents of reducing agent for thiol reactivity)
Comparator Or BaselinePantethine (Requires stoichiometric reduction of the disulfide bond)
Quantified DifferenceElimination of requisite reduction steps in cell-free systems
ConditionsCell-free in vitro thioesterification and enzymatic assays

Procurement for cell-free synthetic biology or redox-sensitive enzymatic assays must prioritize the monomeric pantethein to avoid confounding interactions from exogenous reducing agents.

Superior Cell Permeability for Intracellular CoA Modulation

While supplementing assays directly with Coenzyme A is common in cell-free systems, intact CoA is a large, highly charged polyanion that exhibits extremely poor passive membrane permeability[1]. Pantethein, lacking the bulky adenine nucleotide and phosphate groups, is a low-molecular-weight, uncharged molecule at physiological pH that readily crosses cell membranes [1]. Consequently, pantethein acts as a highly efficient precursor to drive intracellular CoA synthesis, achieving intracellular metabolic modulation at a fraction of the concentration required if attempting to force intact CoA uptake.

Evidence DimensionPassive transmembrane permeability
Target Compound DataPantethein (High permeability, low molecular weight uncharged thiol)
Comparator Or BaselineCoenzyme A (Negligible passive permeability, highly charged polyanion)
Quantified DifferenceOrders of magnitude higher intracellular bioavailability in intact cells
ConditionsIntact cell culture metabolic modulation

Buyers conducting live-cell metabolic assays should procure pantethein rather than intact CoA to ensure actual intracellular delivery and pathway engagement.

Metabolic Rescue Assays in PKAN Models

Because pantethein bypasses the pantothenate kinase (PanK) step, it is the preferred substrate for cell-based and animal models of Pantothenate Kinase-Associated Neurodegeneration (PKAN) [1]. It allows researchers to selectively activate the CoA salvage pathway without interference from upstream regulatory bottlenecks.

Cell-Free Synthetic Biology and Acyl Carrier Systems

Pantethein's free sulfhydryl group makes it the ideal low-molecular-weight mimic of the acyl carrier protein (ACP) prosthetic group [2]. It is procured for cell-free non-ribosomal peptide synthesis (NRPS) and polyketide synthase (PKS) research, where it directly forms thioesters without the need for the reducing agents required by pantethine.

Precursor for Custom CoA Analogs

In chemoenzymatic synthesis, pantethein is utilized as a foundational building block to generate custom CoA analogs [1]. Its free thiol and primary alcohol groups provide orthogonal reactivity handles, allowing for the precise synthesis of labeled or structurally modified CoA derivatives that cannot be easily synthesized starting from intact CoA.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

278.13002836 Da

Monoisotopic Mass

278.13002836 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VCH6X4IARE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

496-65-1

Wikipedia

Pantetheine

Dates

Last modified: 08-15-2023
1: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.

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